molecular formula C11H13N5O3 B2644800 methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 920434-47-5

methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2644800
CAS No.: 920434-47-5
M. Wt: 263.257
InChI Key: BPOWVKCCFFFLAA-UHFFFAOYSA-N
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Description

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is an organic compound with a complex structure that includes a tetrazole ring, a methoxyphenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide in the presence of a catalyst. The methoxyphenyl group is then introduced through a substitution reaction, followed by the formation of the carbamate moiety via a reaction with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methoxyphenyl)carbamate: Similar structure but lacks the tetrazole ring.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to the combination of the tetrazole ring and the methoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-9-5-3-8(4-6-9)16-10(13-14-15-16)7-12-11(17)19-2/h3-6H,7H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOWVKCCFFFLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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